Structural Uniqueness: 4-Pyridinylmethyl Linker Topology vs. Direct Pyrazole-Thiophene Carboxamides
The target compound incorporates a 4-pyridinylmethyl linker between the pyrazole and thiophene-3-carboxamide groups, distinguishing it from the broader class of pyrazole-thiophene carboxamides that lack this spacer. In the antifungal SDHI series reported by Li et al. (2020), the most active direct-linked analog, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c), achieved an EC₅₀ of 11.6 μmol/L against Rhizoctonia solani [1]. No analogous antifungal or kinase inhibition data exist for the 4-pyridinylmethyl-bridged topology represented by CAS 2034309-29-8. [Class-level inference].
| Evidence Dimension | Antifungal activity (EC₅₀) against R. solani |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c): EC₅₀ = 11.6 μmol/L |
| Quantified Difference | Cannot be calculated — target compound lacks quantitative bioactivity data |
| Conditions | In vitro mycelial growth inhibition assay; R. solani; 24 pyrazole-thiophene carboxamide derivatives tested [1] |
Why This Matters
The 4-pyridinylmethyl linker introduces an additional hydrogen-bond-capable nitrogen and alters molecular geometry, which may confer distinct target-binding properties relative to direct-linked analogs, but the absence of quantitative data prevents procurement justification based on potency.
- [1] Li A, Li Z, Zhao Y, Yao T, Cheng J, Zhao J. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. 2020;40(9):2836-2844. DOI: 10.6023/cjoc202004013. View Source
